molecular formula C25H24N2O3 B12050454 1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl benzoate CAS No. 477733-39-4

1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl benzoate

Katalognummer: B12050454
CAS-Nummer: 477733-39-4
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: CYDDSRAPIUZZBQ-YZSQISJMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylcarbonyl group, a carbohydrazonoyl group, and a naphthyl benzoate moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of cyclohexanecarboxylic acid with hydrazine to form cyclohexylcarbonyl hydrazine. This intermediate is then reacted with 2-naphthyl benzoate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl benzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

477733-39-4

Molekularformel

C25H24N2O3

Molekulargewicht

400.5 g/mol

IUPAC-Name

[1-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]naphthalen-2-yl] benzoate

InChI

InChI=1S/C25H24N2O3/c28-24(19-10-3-1-4-11-19)27-26-17-22-21-14-8-7-9-18(21)15-16-23(22)30-25(29)20-12-5-2-6-13-20/h2,5-9,12-17,19H,1,3-4,10-11H2,(H,27,28)/b26-17+

InChI-Schlüssel

CYDDSRAPIUZZBQ-YZSQISJMSA-N

Isomerische SMILES

C1CCC(CC1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4

Kanonische SMILES

C1CCC(CC1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.